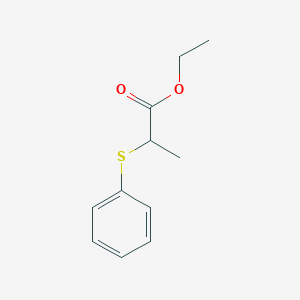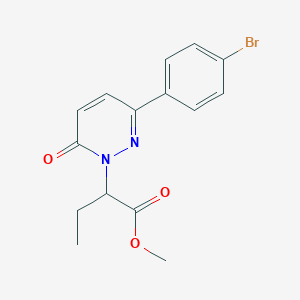
1,2,2,3,3,4-Hexachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6. It is a derivative of butane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various chemical applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2,3,3,4-Hexachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated butane derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated alcohols or acids, while reduction can produce less chlorinated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4-Hexachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and other agrochemicals
Wirkmechanismus
The mechanism by which 1,2,2,3,3,4-Hexachlorobutane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt normal cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3-Hexachlorobutane: Another hexachlorinated butane derivative with a different arrangement of chlorine atoms.
1,1,2,2,3,4-Hexachlorobutane: Similar to 1,2,2,3,3,4-Hexachlorobutane but with a different substitution pattern
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1573-57-5 |
|---|---|
Molekularformel |
C4H4Cl6 |
Molekulargewicht |
264.8 g/mol |
IUPAC-Name |
1,2,2,3,3,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2 |
InChI-Schlüssel |
FSRFCQHSPWVMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CCl)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


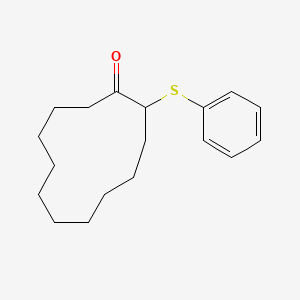
![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
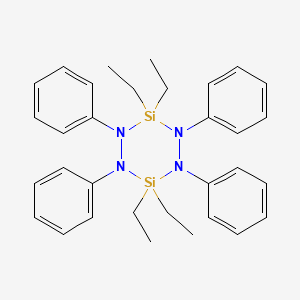

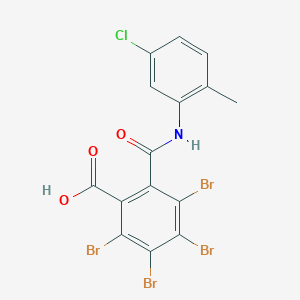

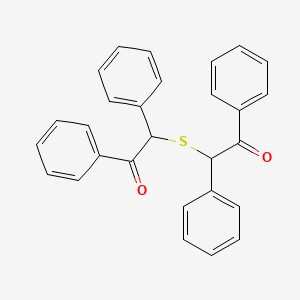


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)

